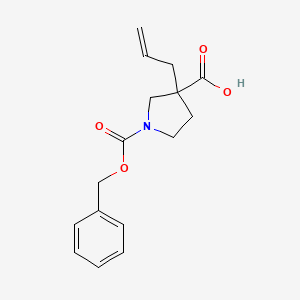

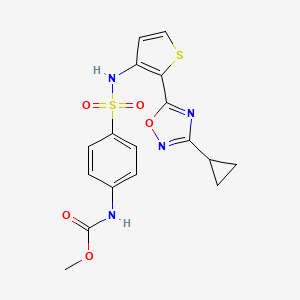

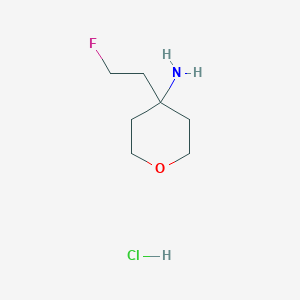

N1-(furan-2-ylmethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a derivative of furan, which is a heterocyclic organic compound consisting of a five-membered aromatic ring with four carbon atoms and one oxygen atom . It also contains a trifluoromethoxy phenyl group, which is a phenyl group (a ring of 6 carbon atoms) with a trifluoromethoxy group attached (an oxygen atom bonded to a carbon atom, which is in turn bonded to three fluorine atoms) .

Synthesis Analysis

While specific synthesis methods for this compound are not available, furan derivatives can be synthesized through various methods, including the Paal-Knorr Furan Synthesis, which involves the cyclization of 1,4-dicarbonyl compounds . Additionally, the trifluoromethoxy phenyl group could potentially be introduced through a process known as protodeboronation, which involves the removal of a boron group from an organoborane compound .Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions are carried out. Furan derivatives are known to undergo a variety of reactions, including electrophilic aromatic substitution and nucleophilic addition .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would be determined by its specific structure. For example, furan is a colorless, flammable, highly volatile liquid with a boiling point close to room temperature .Mécanisme D'action

Furan

Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Compounds containing a furan ring have various biological activities and are found in a number of medicinal drugs .

Trifluoromethoxy group

The trifluoromethoxy group is a substituent with the formula -OCF3. It is a group in organofluorine chemistry with a distinct influence on the chemical properties of molecules. Trifluoromethoxy-substituted compounds have been studied for their potential use in pharmaceuticals and agrochemicals .

Suzuki–Miyaura coupling

This is a type of palladium-catalyzed cross coupling reaction, used to form carbon-carbon bonds . It’s possible that this reaction could be involved in the synthesis of the compound .

Avantages Et Limitations Des Expériences En Laboratoire

N1-(furan-2-ylmethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide has several advantages for lab experiments. The compound is highly potent and selective for this compound inhibition, which allows for precise modulation of RNA methylation and gene expression. In addition, the compound is stable and can be easily synthesized in large quantities for in vitro and in vivo studies. However, there are also some limitations to using this compound in lab experiments. The compound has poor solubility in aqueous solutions, which requires the use of organic solvents for administration. In addition, the compound has not been extensively studied in human subjects, which limits its translational potential.

Orientations Futures

There are several future directions for research on N1-(furan-2-ylmethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide. First, further studies are needed to elucidate the molecular mechanisms of this compound inhibition and altered RNA metabolism by the compound. Second, studies are needed to investigate the potential therapeutic applications of this compound in human subjects, including its safety and efficacy in the treatment of obesity, type 2 diabetes, and cancer. Third, studies are needed to optimize the synthesis method and improve the solubility and stability of the compound for clinical use. Finally, studies are needed to investigate the potential of this compound as a tool for RNA methylation research and as a potential therapeutic target for other diseases.

Méthodes De Synthèse

The synthesis of N1-(furan-2-ylmethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide involves the reaction between furan-2-carboxylic acid, 4-(trifluoromethoxy)aniline, and oxalyl chloride in the presence of triethylamine. The reaction yields the target compound in high yield and purity. The synthesis method has been optimized to ensure reproducibility and scalability for large-scale production.

Applications De Recherche Scientifique

N1-(furan-2-ylmethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide has been extensively studied for its potential therapeutic applications in the treatment of obesity, type 2 diabetes, and other metabolic disorders. The compound has been shown to inhibit this compound activity, which leads to increased energy expenditure, improved glucose metabolism, and reduced adiposity in animal models. In addition, this compound has been investigated for its role in cancer therapy, as this compound is overexpressed in several types of cancer.

Safety and Hazards

Propriétés

IUPAC Name |

N-(furan-2-ylmethyl)-N'-[4-(trifluoromethoxy)phenyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F3N2O4/c15-14(16,17)23-10-5-3-9(4-6-10)19-13(21)12(20)18-8-11-2-1-7-22-11/h1-7H,8H2,(H,18,20)(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYKHDSWMNPIBGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNC(=O)C(=O)NC2=CC=C(C=C2)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F3N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[d]thiazol-2-yl)-2-(2-((2,5-dimethylbenzyl)thio)thiazol-4-yl)acetamide](/img/structure/B2623030.png)

![2-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)-N-methylthiophene-3-sulfonamide](/img/structure/B2623034.png)

![3'-chloro-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2623036.png)

![1-[[4-(Trifluoromethyl)phenyl]methyl]triazol-4-amine;hydrochloride](/img/structure/B2623040.png)

![8,8-Dimethyl-1-azaspiro[4.5]decan-2-one](/img/structure/B2623043.png)